molecular formula C13H23NO3 B6169738 tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2413866-79-0

tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B6169738
CAS RN: 2413866-79-0
M. Wt: 241.3
InChI Key:
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Description

“tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H25NO3 . It is a type of 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate” is determined by its molecular formula, C13H25NO3 . The compound contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.

Future Directions

The future directions of “tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate” could involve its use in the development of PROTACs for targeted protein degradation . This is a rapidly evolving field with the potential to revolutionize drug development by enabling the degradation of previously ‘undruggable’ targets.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate with ethyl vinyl ether in the presence of a base, followed by hydrolysis of the resulting ester to yield the target compound.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)piperidine-1-carboxylate", "ethyl vinyl ether", "base (e.g. sodium hydride, potassium carbonate)", "water" ], "Reaction": [ "Add base to a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in anhydrous solvent (e.g. THF, DMF) to deprotonate the carboxylic acid group.", "Add ethyl vinyl ether to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Hydrolyze the resulting ester with aqueous acid (e.g. hydrochloric acid) to yield tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate." ] }

CAS RN

2413866-79-0

Product Name

tert-butyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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